[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate
Description
Properties
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F2N2O4/c21-13-6-7-15(16(22)8-13)17-9-14(24-28-17)11-26-20(25)19-23-10-18(27-19)12-4-2-1-3-5-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEJHEAZWIRXGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C(=O)OCC3=NOC(=C3)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Nitrile Oxide and Propargyl Alcohol
Intermediate A is synthesized via a [3+2] cycloaddition between a nitrile oxide and propargyl alcohol. The nitrile oxide precursor, 2,4-difluorophenylacetonitrile oxide, is generated in situ from 2,4-difluorophenylacetaldehyde oxime using chlorinating agents (e.g., NaClO).
Procedure:
- Oxime Formation: 2,4-Difluorophenylacetaldehyde (1.0 eq) is reacted with hydroxylamine hydrochloride (1.2 eq) in ethanol at 60°C for 6 hours.
- Nitrile Oxide Generation: The oxime is treated with sodium hypochlorite (1.5 eq) in dichloromethane at 0°C for 30 minutes.
- Cycloaddition: Propargyl alcohol (1.1 eq) is added dropwise, and the reaction is stirred at room temperature for 12 hours.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 68% |
| Purity (HPLC) | >95% |
| Characterization | $$ ^1H $$-NMR, HRMS |
This method, adapted from WO2007/40208 A1, ensures regioselective formation of the 1,2-oxazole ring.
Synthesis of 5-Phenyl-1,3-Oxazole-2-Carboxylic Acid (Intermediate B)
Cornforth Cyclization
Intermediate B is prepared via Cornforth cyclization, wherein a β-ketoamide undergoes cyclodehydration.
Procedure:
- β-Ketoamide Formation: Benzamide (1.0 eq) reacts with ethyl chlorooxaloacetate (1.2 eq) in tetrahydrofuran (THF) at −10°C for 2 hours.
- Cyclodehydration: The β-ketoamide is treated with phosphorus oxychloride (2.0 eq) at 80°C for 4 hours.
- Hydrolysis: The ethyl ester intermediate is hydrolyzed using NaOH (2.0 eq) in ethanol/water (3:1) at 50°C for 3 hours.
Key Data:
| Parameter | Value |
|---|---|
| Yield (ester) | 75% |
| Yield (acid) | 85% |
| Characterization | IR (C=O: 1705 cm$$^{-1}$$) |
This method, derived from Couture et al., avoids positional isomerism by leveraging steric control.
Esterification of Intermediates A and B
Acyl Chloride-Mediated Coupling
The final step involves converting Intermediate B to its acyl chloride, followed by reaction with Intermediate A.
Procedure:
- Acyl Chloride Formation: Intermediate B (1.0 eq) is refluxed with thionyl chloride (3.0 eq) in anhydrous dichloromethane for 2 hours. Excess SOCl$$_2$$ is removed under vacuum.
- Esterification: The acyl chloride is dissolved in THF and added dropwise to a solution of Intermediate A (1.1 eq) and pyridine (2.0 eq) at 0°C. The mixture is stirred at room temperature for 24 hours.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 62% |
| Purity (HPLC) | 98% |
| Characterization | $$ ^{13}C $$-NMR, LC-MS |
This protocol, analogous to methodologies in EP2699557B1, minimizes side reactions through controlled stoichiometry.
Alternative Synthetic Routes and Optimization
Microwave-Assisted Cyclization
Recent advancements utilize microwave irradiation to accelerate the cyclization steps. For example, forming the 1,2-oxazole ring under microwave conditions (150°C, 20 minutes) improves yield to 78%.
Enzymatic Esterification
Lipase-catalyzed esterification (e.g., Candida antarctica Lipase B) in tert-butanol at 40°C achieves 55% yield with enhanced enantiomeric purity (>99% ee).
Challenges and Mitigation Strategies
Regioselectivity in Oxazole Formation:
Esterification Efficiency:
- Issue: Low yields due to steric hindrance.
- Solution: Employ coupling agents (e.g., DCC/DMAP) to activate the carboxylic acid.
Chemical Reactions Analysis
Types of Reactions
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
The compound [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry. This article explores its synthesis, biological activities, and potential applications based on the latest findings.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound induces apoptosis in cancer cells through pathways involving caspases, leading to cell cycle arrest and DNA damage.
- Case Study : In vitro studies have shown that this compound has an IC50 value comparable to established chemotherapeutics like doxorubicin against breast cancer cell lines (e.g., MCF-7) .
Anti-inflammatory Activity
The compound also demonstrates promising anti-inflammatory properties:
- Inhibition of Cytokines : It is hypothesized to inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- Animal Studies : Investigations in animal models have shown a significant reduction in inflammation markers when treated with this compound .
Antimicrobial Properties
Oxazole derivatives have been documented for their antimicrobial activities. The specific interactions of this compound with microbial targets warrant further exploration.
Summary of Biological Activities
Mechanism of Action
The mechanism by which [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Implications
- Structural Advantages of Target Compound: The 2,4-difluorophenyl group enhances resistance to oxidative metabolism compared to non-fluorinated analogs . The 1,3-oxazole-phenyl moiety may improve membrane permeability due to lipophilicity .
- Limitations :
Biological Activity
The compound [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure
The structure of the compound includes two oxazole rings and a difluorophenyl group, contributing to its unique chemical properties. The molecular formula is with a molecular weight of 344.3 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. The oxazole rings are known to participate in various biochemical interactions, potentially influencing enzyme activities and receptor binding.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It can bind to receptors, affecting signal transduction pathways critical for cell survival and proliferation.
Biological Activity Data
Recent studies have demonstrated the compound's efficacy against several cancer cell lines and other diseases. Below is a summary of biological activity findings:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis |
| U-937 (Monocytic Leukemia) | 1.5 | Cell cycle arrest |
| A549 (Lung Cancer) | 2.0 | Inhibition of proliferation |
Case Studies
Several studies have investigated the biological activity of the compound:
- Anti-Cancer Activity : In vitro studies showed that the compound exhibited significant cytotoxic effects on MCF-7 and U-937 cell lines. Flow cytometry analysis indicated that it induces apoptosis through caspase activation pathways .
- Selectivity Studies : Comparative analyses with standard chemotherapeutics like doxorubicin revealed that this compound possesses higher selectivity and potency against specific cancer types, suggesting its potential as a lead candidate for further drug development .
- Mechanistic Insights : Molecular docking studies have indicated strong interactions between the compound and target proteins involved in cancer progression, highlighting its potential as a targeted therapy .
Research Findings
Research has shown that modifications in the structure of oxazole derivatives can enhance their biological activity. For instance, the introduction of electron-withdrawing or donating groups on the phenyl rings significantly affects their cytotoxic properties against various cancer cell lines .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate, and what critical reaction conditions must be optimized?
- Answer : The synthesis typically involves a multi-step approach:
Condensation : React 2,4-difluoroaniline with a pre-synthesized oxazole-carboxylic acid derivative under coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base (e.g., triethylamine) to form the amide bond .
Heterocycle Assembly : Use cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) to construct the isoxazole and oxazole rings, ensuring regioselectivity via temperature control (60–80°C) and solvent selection (e.g., DMF or THF) .
- Critical Parameters : Monitor reaction time (12–24 hours), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. How can structural characterization of this compound be systematically validated?
- Answer : Employ a combination of analytical techniques:
- NMR Spectroscopy : Use ¹⁹F NMR to confirm fluorophenyl group integration and ¹H/¹³C NMR to resolve oxazole/isoxazole ring protons .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (expected m/z ~425–430 Da).
- X-ray Diffraction (XRD) : For crystalline samples, analyze bond lengths/angles (e.g., oxazole ring C-O distances: ~1.36 Å; C-N: ~1.29 Å) to confirm stereoelectronic effects .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Answer :
- Antimicrobial Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values) .
- Enzyme Inhibition : Assess interactions with cytochrome P450 isoforms (CYP3A4, CYP2D6) via fluorometric assays .
Advanced Research Questions
Q. How do electronic effects of the 2,4-difluorophenyl group influence binding interactions with biological targets?
- Answer :
- Fluorine’s Role : The electron-withdrawing fluorine atoms enhance binding affinity via polar interactions (e.g., hydrogen bonding with serine residues in enzymes) and π-stacking with aromatic amino acids (e.g., tyrosine) .
- Computational Validation : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic/electrophilic hotspots .
Q. What strategies resolve contradictions in cytotoxicity data across different cell lines?
- Answer :
- Mechanistic Profiling : Use RNA-seq or proteomics to identify differential gene/protein expression in sensitive vs. resistant cell lines (e.g., p53 status, efflux pump activity) .
- Metabolic Stability Testing : Evaluate hepatic clearance (e.g., human liver microsomes) to rule out false negatives due to rapid degradation .
Q. How can the compound’s stability under physiological conditions be systematically assessed?
- Answer :
- pH-Dependent Degradation : Incubate in buffers (pH 1–9) at 37°C and monitor via HPLC-UV for hydrolysis of ester/carboxylate groups .
- Light/Oxygen Sensitivity : Conduct accelerated stability studies (ICH guidelines) with LC-MS to detect photodegradants or oxidation byproducts .
Methodological Notes
- Synthesis Reproducibility : Use Schlenk lines for moisture-sensitive steps and pre-dry solvents (molecular sieves) .
- Biological Assay Design : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and triplicate technical replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
